3-bromo-5-(4-methyl-1H-imidazol-1-yl)pyridine
Overview
Description
“3-bromo-5-(4-methyl-1H-imidazol-1-yl)pyridine” is a compound with the CAS Number: 1289078-51-8 . It has a molecular weight of 238.09 . The compound is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H8BrN3/c1-7-5-13(6-12-7)9-2-8(10)3-11-4-9/h2-6H,1H3 . This indicates that the compound contains 9 carbon atoms, 8 hydrogen atoms, 1 bromine atom, and 3 nitrogen atoms.Physical And Chemical Properties Analysis
The compound is a powder at room temperature . The compound’s storage temperature is at room temperature .Scientific Research Applications
Synthesis and Reactivity
The compound is structurally related to imidazo[1,2-a]pyridines, a class of heterocycles that have been synthesized through various methods, including the reaction of alkyl derivatives of 1H-imidazo[1,2-a]pyridin-4-ium and related azolium bromides, which are obtained from alkylations and subsequent cyclizations (Potikha, Turelik, & Kovtunenko, 2012). This suggests a pathway for modifying "3-bromo-5-(4-methyl-1H-imidazol-1-yl)pyridine" to obtain novel heterocyclic compounds with potential applications in pharmaceuticals and materials science.
Molecular Structure Analysis
Studies involving vibrational spectra, X-ray, and molecular structure analysis, such as the work on 1H- and 3H-imidazo[4,5-b]pyridine derivatives, offer insights into the bonding and structural characteristics of similar compounds (Lorenc et al., 2008). These analyses are crucial for understanding the physical and chemical properties of such molecules, which can inform their applications in catalysis, molecular recognition, and as components of functional materials.
Proton Transfer Mechanisms
Research on the photoinduced tautomerization and proton transfer in pyridine derivatives, like the study of 2-(1H-pyrazol-5-yl)pyridines, reveals complex intramolecular and intermolecular interactions that can be exploited in the design of photofunctional materials and sensors (Vetokhina et al., 2012). Such mechanisms are relevant to the development of novel optical devices and chemical sensors.
Corrosion Inhibition
The evaluation of imidazo[4,5-b]pyridine derivatives for their inhibition performance against metal corrosion highlights the potential of such compounds in protecting industrial materials (Saady et al., 2021). "3-bromo-5-(4-methyl-1H-imidazol-1-yl)pyridine" could serve as a starting point for the development of new corrosion inhibitors with improved efficiency and specificity.
properties
IUPAC Name |
3-bromo-5-(4-methylimidazol-1-yl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3/c1-7-5-13(6-12-7)9-2-8(10)3-11-4-9/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMZLJNZWYGRNCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C=N1)C2=CC(=CN=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-5-(4-methyl-1H-imidazol-1-yl)pyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.